Cas no 59131-19-0 (2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL)-)

2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL)- 化学的及び物理的性質
名前と識別子
-
- 2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL)-
- AKOS000111374
- (E)-3-(2,6-dimethoxyphenyl)prop-2-enoic acid
- MFCD00174329
- 59131-19-0
- SCHEMBL16265416
- FD67124
- (E)-3-(2,6-dimethoxyphenyl)acrylic acid
- EN300-1457046
- CS-0345023
- 3-(2,6-dimethoxyphenyl)acrylic acid
- G64809
- 2,6-DIMETHOXYCINNAMIC ACID
- EN300-1848220
- CHEMBL4524991
- (2E)-3-(2,6-DIMETHOXYPHENYL)PROP-2-ENOIC ACID
- 76197-69-8
-
- インチ: InChI=1S/C11H12O4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+
- InChIKey: WILLCJDOWRLEMC-VOTSOKGWSA-N
- ほほえんだ: COc1cccc(OC)c1\C=C\C(O)=O
計算された属性
- せいみつぶんしりょう: 208.074
- どういたいしつりょう: 208.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8A^2
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- PSA: 55.76000
- LogP: 1.80160
2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015016453-500mg |
2,6-Dimethoxycinnamic acid |
59131-19-0 | 97% | 500mg |
$815.00 | 2023-09-01 | |
Alichem | A015016453-250mg |
2,6-Dimethoxycinnamic acid |
59131-19-0 | 97% | 250mg |
$470.40 | 2023-09-01 | |
Alichem | A015016453-1g |
2,6-Dimethoxycinnamic acid |
59131-19-0 | 97% | 1g |
$1445.30 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415693-1g |
3-(2,6-Dimethoxyphenyl)acrylic acid |
59131-19-0 | 98% | 1g |
¥4960.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415693-100mg |
3-(2,6-Dimethoxyphenyl)acrylic acid |
59131-19-0 | 98% | 100mg |
¥936.00 | 2024-05-07 |
2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL)- 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL)-に関する追加情報
Introduction to 2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL) and Its Significance in Modern Chemical Research
2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL), with the CAS number 59131-19-0, is a compound of considerable interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in the synthesis of advanced materials and bioactive compounds. The presence of a propenoic acid moiety and a 2,6-dimethoxyphenyl substituent imparts distinct chemical properties that make it a valuable intermediate in various chemical transformations.
The compound's structure combines the reactivity of the acrylic acid group with the electronic effects of the dimethoxyphenyl ring. This combination allows for diverse functionalization strategies, making it a versatile building block in synthetic chemistry. Recent studies have highlighted its utility in the development of novel pharmaceuticals and agrochemicals, where its structural motif can be leveraged to modulate biological activity.
In the realm of pharmaceutical research, 2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL) has been explored as a precursor for molecules with potential therapeutic benefits. The dimethoxyphenyl group, known for its ability to enhance lipophilicity and metabolic stability, is particularly attractive in drug design. Researchers have utilized this compound to synthesize analogs of known bioactive agents, aiming to improve their pharmacokinetic profiles while maintaining or enhancing their efficacy.
One of the most compelling aspects of this compound is its role in the development of advanced materials. The propenoic acid moiety can participate in polymerization reactions, leading to the formation of novel polymers with tailored properties. These polymers find applications in coatings, adhesives, and even biodegradable materials. The dimethoxyphenyl group further influences the material's characteristics, often enhancing thermal stability and mechanical strength.
Recent advancements in computational chemistry have also contributed to a deeper understanding of 2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL)'s reactivity. Molecular modeling studies have revealed insights into its interaction with biological targets, providing a foundation for rational drug design. These simulations have identified key pharmacophores within the molecule that can be optimized to improve binding affinity and selectivity.
The synthesis of this compound has been refined over time, with methodologies that emphasize efficiency and sustainability. Modern synthetic routes often incorporate green chemistry principles, minimizing waste and reducing energy consumption. Such approaches align with the broader goal of making chemical research more environmentally responsible while maintaining high standards of yield and purity.
In conclusion, 2-PROPENOIC ACID, 3-(2,6-DIMETHOXYPHENYL) represents a significant compound in contemporary chemical research. Its unique structural features and versatile reactivity make it indispensable in pharmaceutical development and material science. As research continues to uncover new applications for this molecule, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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